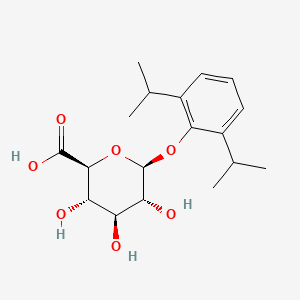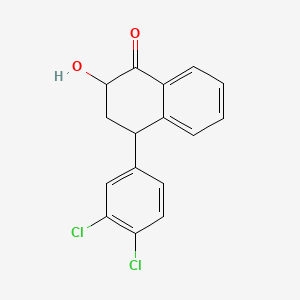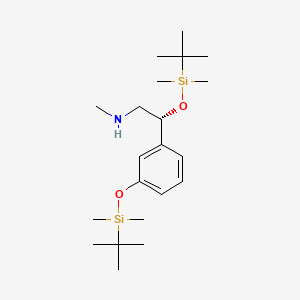
Propofol Glucuronide
Overview
Description
Propofol Glucuronide is the primary urinary metabolite of propofol, which is marketed as the anesthetic Diprivan for sedation and the induction and maintenance of general anesthesia . It is an inactive form of propofol that is metabolized by the liver to the active form .
Synthesis Analysis
Propofol is predominately glucuronidated by human UGT1A9 and intestinal or liver microsomes . The glucuronidation of propofol and its analogs, such as 2,5-diisopropylphenol, 2-tert-butyl-6-methylphenol, 2-tert-butyl-5-methylphenol, 2,6-dimethylphenol, and 2,5-dimethylphenol, were determined in vitro using human and rat liver microsomes .Molecular Structure Analysis
The molecular formula of Propofol Glucuronide is C18H26O7 . The IUPAC name is (2 S ,3 S ,4 S ,5 R ,6 S )-6- [2,6-di (propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis
Propofol is rapidly metabolized to its glucuronide in the in vivo studies . The glucuronidation of propofol and its analogs were determined in vitro using human and rat liver microsomes .Physical And Chemical Properties Analysis
The molecular weight of Propofol Glucuronide is 354.4 g/mol . The canonical SMILES is CC ©C1=C (C (=CC=C1)C ©C)OC2C (C (C (C (O2)C (=O)O)O)O)O .Scientific Research Applications
Anesthetic Use
Propofol Glucuronide is a metabolite of the intravenous anesthetic propofol . It is used for procedural sedation, monitored anesthesia care, or as an induction agent for general anesthesia .
Neurotransmitter Effects
Propofol may work by increasing neurotransmitters’ inhibitory effects and decreasing GABA dissociation from GABA receptors in the brain . This suggests potential applications in neurological research and treatments.
Genetic Research
The UGT1A9 gene, found on chromosome 2q37, codes for enzymes that glucuronidate propofol in the liver . Variations in this gene have a significant impact on propofol metabolism , making it a subject of interest in genetic research.
Pregnancy Safety
Although propofol crosses the placenta and can potentially cause neonatal CNS and respiratory depression, it is safe during pregnancy . This makes it a potential area of research in obstetrics and gynecology.
Propofol Infusion Syndrome (PRIS)
A rare but severe adverse effect of prolonged propofol infusions (often >4 mg/kg/h for more than 24 h) is known as propofol infusion syndrome (PRIS) . The syndrome’s symptoms include metabolic acidosis, hyperkalemia, hyperlipidemia, and rhabdomyolysis . This presents opportunities for research into the prevention and treatment of PRIS.
Forensic Toxicology
Propofol and propofol glucuronide concentrations in hair have been used to confirm previous propofol administration . This has applications in forensic toxicology, particularly in distinguishing medical from nonmedical propofol use .
Drug Abuse Studies
According to DEA′s Drugs and Chemicals of Concern list, propofol abuse typically involves recreational use by anesthetists, practitioners, and other health care staff . Studying propofol glucuronide can provide insights into patterns of propofol abuse and aid in the development of interventions.
Pharmacokinetics
The study of how propofol is metabolized into propofol glucuronide in the body, and how genetic variations can affect this process, is a key area of pharmacokinetic research .
Safety And Hazards
Propofol is safe for use in pregnancy but will cross the placenta and may be associated with neonatal CNS and respiratory depression . The potential for propofol dependency, recreational use, and abuse has only recently been recognized and several cases of accidental overdose and suicide have emerged .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSJIASBMOIIKI-RUKPJNHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propofol Glucuronide | |
CAS RN |
114991-26-3 | |
| Record name | Propofol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114991263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOFOL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79NPJ6GX2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













